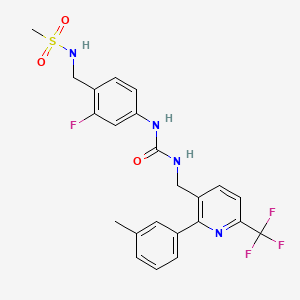![molecular formula C26H28Cl2N4O4 B10834503 4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834503.png)
4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID25666693-Compound-77: is a small molecular drug primarily indicated for cancer-related pain . . This compound is significant in the field of pain management, particularly for patients suffering from severe pain due to cancer.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-77 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and patented, ensuring the compound’s efficacy and safety .
Industrial Production Methods: Industrial production of PMID25666693-Compound-77 follows stringent guidelines to maintain high purity and yield. The process typically involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions: PMID25666693-Compound-77 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Chemistry: In chemistry, PMID25666693-Compound-77 is used as a model compound to study the behavior of TRPV1 antagonists and their interactions with other molecules .
Biology: In biology, this compound is used to investigate the role of TRPV1 in various physiological processes, including pain perception, inflammation, and thermoregulation .
Medicine: In medicine, PMID25666693-Compound-77 is being explored for its potential to alleviate cancer-related pain and other types of chronic pain. Clinical trials are ongoing to evaluate its efficacy and safety in different patient populations .
Industry: In the pharmaceutical industry, this compound is used in the development of new pain management therapies and as a reference standard in quality control processes .
作用机制
PMID25666693-Compound-77 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This receptor is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the influx of calcium ions, thereby decreasing the sensation of pain . The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
相似化合物的比较
Capsaicin: An agonist of TRPV1, used for pain relief in topical formulations.
CNTX-4975: A TRPV1 antagonist in clinical trials for pain management.
GRC-15300: Another TRPV1 antagonist being studied for its analgesic properties.
Uniqueness: PMID25666693-Compound-77 is unique due to its specific antagonistic action on TRPV1, making it a promising candidate for managing cancer-related pain. Unlike capsaicin, which activates TRPV1, PMID25666693-Compound-77 blocks the receptor, providing a different mechanism of pain relief .
属性
分子式 |
C26H28Cl2N4O4 |
|---|---|
分子量 |
531.4 g/mol |
IUPAC 名称 |
4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-16(2)15-36-23-9-7-18(14-19(23)26(35)29-3)31-25(34)17-6-8-20(27)22(13-17)32(11-12-33)24-21(28)5-4-10-30-24/h4-10,13-14,16,33H,11-12,15H2,1-3H3,(H,29,35)(H,31,34) |
InChI 键 |
VOVIFBICMYYQQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N(CCO)C3=C(C=CC=N3)Cl)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[5-Tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834424.png)

![1-[2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834452.png)
![3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834461.png)
![1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834463.png)
![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B10834466.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834481.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834495.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-methoxyethyl)amino]benzamide](/img/structure/B10834500.png)
![1-[(1S,3S)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834521.png)
